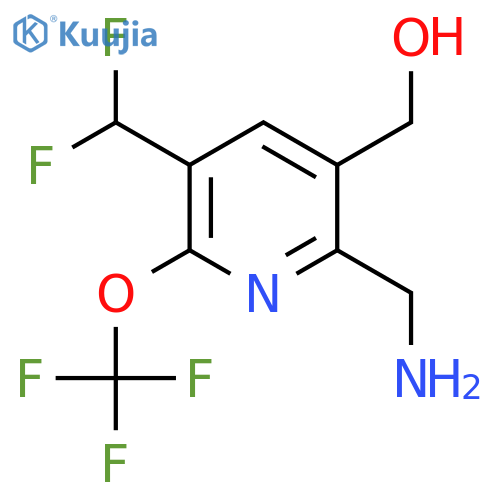Cas no 1804434-72-7 (2-(Aminomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-methanol)

1804434-72-7 structure
商品名:2-(Aminomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-methanol
CAS番号:1804434-72-7
MF:C9H9F5N2O2
メガワット:272.171979665756
CID:4844274
2-(Aminomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-methanol 化学的及び物理的性質
名前と識別子
-
- 2-(Aminomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-methanol
-
- インチ: 1S/C9H9F5N2O2/c10-7(11)5-1-4(3-17)6(2-15)16-8(5)18-9(12,13)14/h1,7,17H,2-3,15H2
- InChIKey: GKJHHOJRRFFKNK-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(N=C(CN)C(CO)=C1)OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 264
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 68.4
2-(Aminomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029080927-1g |
2-(Aminomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-methanol |
1804434-72-7 | 97% | 1g |
$1,519.80 | 2022-04-02 |
2-(Aminomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-methanol 関連文献
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
1804434-72-7 (2-(Aminomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-methanol) 関連製品
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
